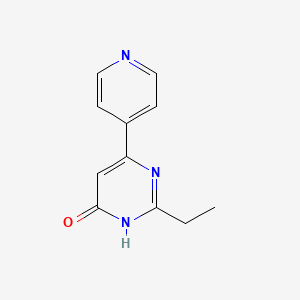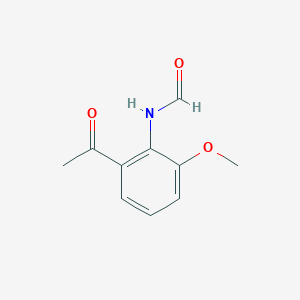
N-(2-Acetyl-6-methoxyphenyl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Acetyl-6-methoxyphenyl)formamide is an organic compound with the molecular formula C10H11NO3 and a molecular weight of 193.2 g/mol . It is a clear, pale yellow solid known for its high purity, typically at least 95% . This compound is used in various research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Acetyl-6-methoxyphenyl)formamide typically involves the formylation of primary aromatic amines. One common method is the reaction of 2-acetyl-6-methoxyaniline with formic acid under mild conditions . The reaction is catalyzed by various agents, including solid acid magnetic nanocatalysts, which offer high efficiency and recyclability .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale formylation processes using formic acid and other formylating agents. The use of catalysts such as Fe3O4 nanoparticles can enhance the reaction efficiency and allow for the recovery and reuse of the catalyst .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Acetyl-6-methoxyphenyl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed.
Major Products
The major products formed from these reactions include quinones, amines, alcohols, and various substituted aromatic compounds .
Applications De Recherche Scientifique
N-(2-Acetyl-6-methoxyphenyl)formamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(2-Acetyl-6-methoxyphenyl)formamide involves its interaction with various molecular targets and pathways. The formyl group in the compound can act as a nucleophile or electrophile, participating in various chemical reactions. The compound’s effects are mediated through its ability to form stable intermediates and transition states, facilitating the desired chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Acetylphenyl)formamide
- N-(2-Methoxyphenyl)formamide
- N-(2-Acetyl-4-methoxyphenyl)formamide
Uniqueness
N-(2-Acetyl-6-methoxyphenyl)formamide is unique due to the presence of both acetyl and methoxy groups on the aromatic ring, which confer distinct chemical reactivity and stability. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propriétés
Formule moléculaire |
C10H11NO3 |
|---|---|
Poids moléculaire |
193.20 g/mol |
Nom IUPAC |
N-(2-acetyl-6-methoxyphenyl)formamide |
InChI |
InChI=1S/C10H11NO3/c1-7(13)8-4-3-5-9(14-2)10(8)11-6-12/h3-6H,1-2H3,(H,11,12) |
Clé InChI |
RDSKHXZRBGUNSN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C(=CC=C1)OC)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


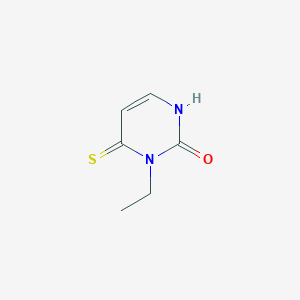
![2H-Furo[3,2-e]benzotriazole](/img/structure/B13100662.png)
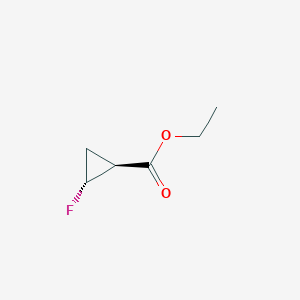

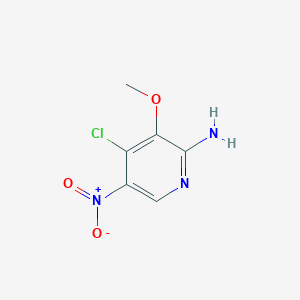

![5-Chloro-2-(2-(2-hydroxyethoxy)ethyl)-2H-benzo[f]isoindole-4,9-dione](/img/structure/B13100701.png)

![4-[1-(3-Methylphenyl)-1-oxopropan-2-yl]thiobenzaldehyde](/img/structure/B13100720.png)

![2-[3-(2-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13100729.png)
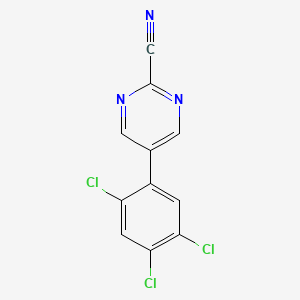
![2-(3-Bromophenyl)-6-methoxyimidazo[1,2-A]pyridine](/img/structure/B13100750.png)
